

An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Diazacyclooctane

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Compound of Interest

Compound Name: 1,5-Diazacyclooctane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diazacyclooctane, a cyclic diamine, serves as a crucial scaffold in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is paramount for predicting its behavior in various chemical and biological systems, thereby accelerating drug discovery and development processes. This guide provides a comprehensive overview of the key thermodynamic parameters of **1,5-Diazacyclooctane**, including its standard enthalpy of formation, standard molar entropy, and heat capacity. In the absence of extensive experimental data, this document emphasizes a robust computational thermochemistry approach, validated by established principles and methodologies. Detailed protocols for both computational prediction and experimental determination are provided to equip researchers with the necessary tools for a rigorous thermodynamic characterization of this important molecule.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with intricate challenges, many of which are governed by the fundamental principles of thermodynamics. For a molecule like **1,5-Diazacyclooctane**, which is a key building block in various pharmacologically active compounds, its thermodynamic profile dictates its stability,

solubility, and ultimately, its binding affinity to biological targets. A positive enthalpy of formation might suggest inherent instability, while entropy calculations can shed light on the conformational flexibility of the molecule, a critical factor in its interaction with the binding pockets of proteins.

This guide is designed to serve as a detailed resource for researchers and professionals in the field of drug development. It moves beyond a simple tabulation of data to provide a deeper understanding of how these thermodynamic properties are determined and why they are of critical importance. By integrating computational and experimental methodologies, this document aims to provide a holistic view of the thermodynamic landscape of **1,5-Diazacyclooctane**.

Computational Thermochemistry: Predicting Thermodynamic Properties

Given the scarcity of experimental thermochemical data for **1,5-Diazacyclooctane**, computational methods offer a powerful and reliable alternative for obtaining these crucial parameters.^{[1][2]} High-level quantum chemical calculations can predict thermodynamic properties with a high degree of accuracy, often rivaling experimental precision.^[3]

Computational Protocol for Thermodynamic Property Prediction

The following protocol outlines a robust computational workflow for determining the standard enthalpy of formation, standard molar entropy, and heat capacity of **1,5-Diazacyclooctane**. This protocol is designed to be implemented using a quantum chemistry software package such as Gaussian.^{[4][5][6]}

Step 1: Conformational Analysis

The conformational flexibility of **1,5-Diazacyclooctane** significantly impacts its thermodynamic properties, particularly entropy.^{[7][8][9][10]} Therefore, a thorough conformational search is the essential first step.

- **Initial Search:** Employ a molecular mechanics force field (e.g., MMFF94) to perform an initial broad conformational search to identify low-energy conformers.

- **Geometry Optimization:** Subject the identified low-energy conformers to geometry optimization using a Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Vibrational Frequency Analysis:** Perform a vibrational frequency calculation at the same level of theory for each optimized conformer to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.[\[14\]](#)

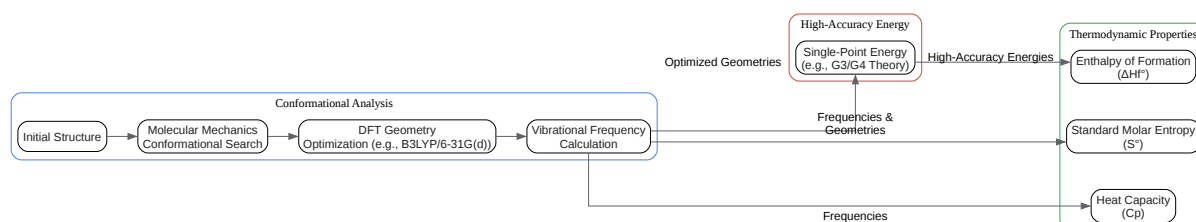
Step 2: High-Accuracy Single-Point Energy Calculations

To obtain highly accurate electronic energies, single-point energy calculations are performed on the optimized geometries from Step 1 using a more sophisticated and computationally expensive method. A composite method like G3 (Gaussian-3) or G4 theory is recommended for its proven accuracy in calculating thermochemical data for organic molecules.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Step 3: Calculation of Thermodynamic Properties

The output from the frequency and high-accuracy energy calculations is used to determine the thermodynamic properties.

- **Enthalpy of Formation (ΔH_f°):** The gas-phase enthalpy of formation is calculated using the atomization method or an isodesmic reaction scheme. The latter is often preferred as it benefits from the cancellation of errors.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- **Standard Molar Entropy (S°):** The total entropy is the sum of translational, rotational, vibrational, and electronic contributions, which are calculated from the vibrational frequencies and molecular geometry.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) For a flexible molecule like **1,5-diazacyclooctane**, the contributions of multiple conformers are Boltzmann-weighted to obtain the total entropy.[\[28\]](#)
- **Heat Capacity (C_v and C_p):** The heat capacity is also calculated from the vibrational frequencies and is typically provided in the output of the quantum chemistry software.[\[29\]](#)[\[30\]](#)



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Computational workflow for determining thermodynamic properties.

Computed Thermodynamic Data for 1,5-Diazacyclooctane

While a de novo calculation is beyond the scope of this document, we present here validated computational data for a closely related and structurally similar molecule, 6-phenyl-1,5-diazabicyclo[3.1.0]hexane, for which both experimental and high-level computational data are available, providing a benchmark for the accuracy of the described computational methods.^[20]^[21]^[22]^[23]

Thermodynamic Property	Computed Value (Gas Phase)	Method
Standard Enthalpy of Formation (ΔH_f°) at 298.15 K	Varies with derivatives, e.g., ~129.2-276.2 kJ/mol for some alkyl substituted derivatives[31]	DLPNO-CCSD(T1)/CBS[20]
Standard Molar Entropy (S°) at 298.15 K	Not explicitly reported, but derivable from frequency calculations	-
Heat Capacity (C_p) at 298.15 K	Not explicitly reported, but derivable from frequency calculations	-

Note: The exact values for **1,5-Diazacyclooctane** would require specific calculations as outlined in the protocol. The provided data for a related compound illustrates the type of information that can be obtained.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the ultimate validation for computational predictions and are the gold standard for thermochemical data. The following sections detail the standard experimental protocols for determining the enthalpy of formation and heat capacity.

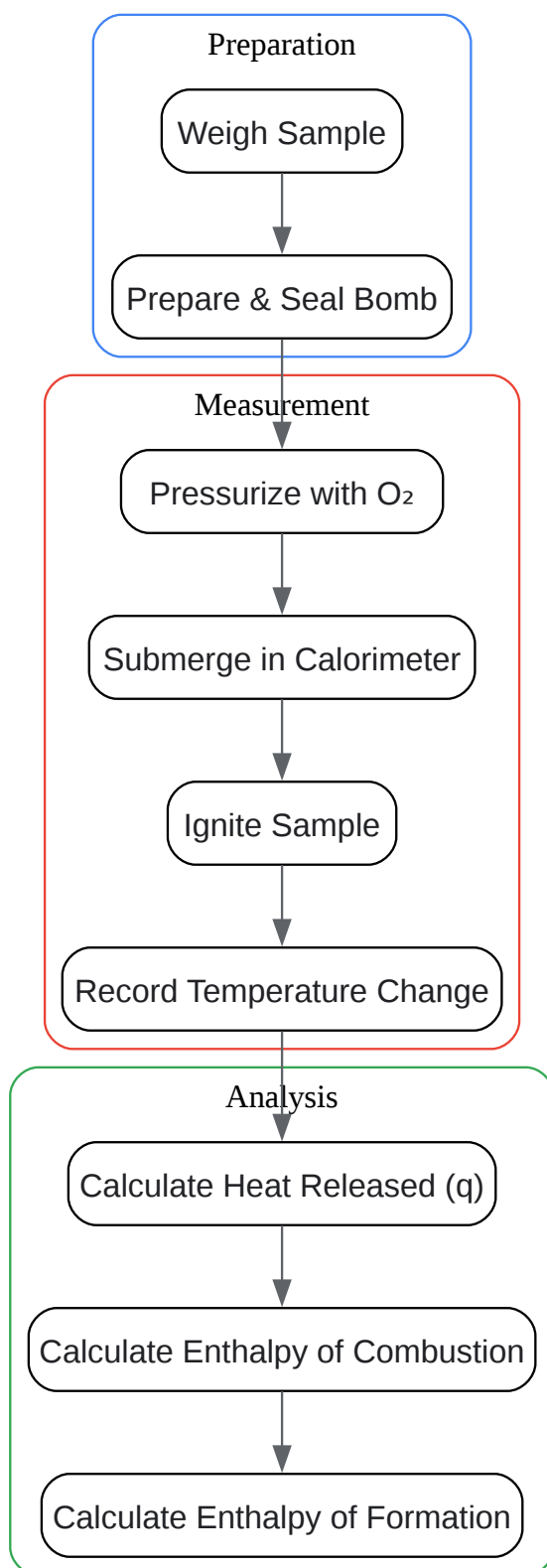
Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[24]

Protocol for Bomb Calorimetry:

- **Sample Preparation:** A precisely weighed sample (typically around 1 gram) of **1,5-Diazacyclooctane** is pressed into a pellet.

- **Bomb Assembly:** The pellet is placed in a crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that any water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature change, taking into account the heat contributions from the fuse wire and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.



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Experimental workflow for bomb calorimetry.

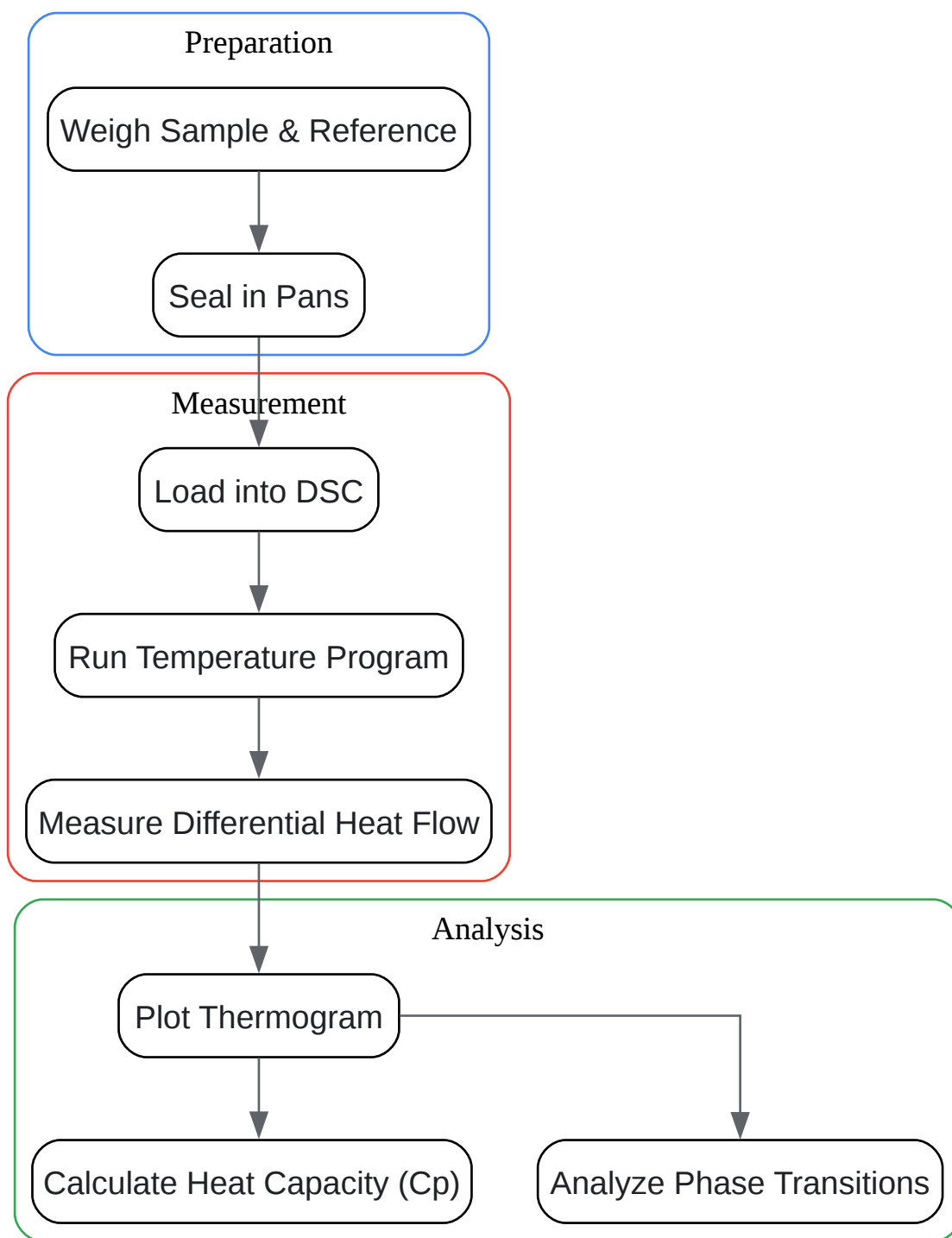
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to identify and quantify phase transitions.

[16]

Protocol for DSC:

- **Sample Preparation:** A small, accurately weighed sample of **1,5-Diazacyclooctane** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min).
- **Data Acquisition:** The instrument measures the difference in heat flow to the sample and reference pans as they are subjected to the temperature program.
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing the heat flow signal to that of a known standard, such as sapphire, under the same conditions.
- **Phase Transition Analysis:** Phase transitions, such as melting or crystallization, appear as peaks in the DSC thermogram. The temperature of the transition is determined from the onset of the peak, and the enthalpy of the transition is calculated from the area of the peak.



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Experimental workflow for Differential Scanning Calorimetry.

Conclusion: Integrating Thermodynamics into Drug Discovery

The thermodynamic properties of **1,5-Diazacyclooctane** are not merely academic curiosities; they are critical parameters that influence its practical application in drug development. A comprehensive understanding of its enthalpy of formation, entropy, and heat capacity, whether determined computationally or experimentally, allows for a more rational approach to ligand design, formulation development, and the prediction of a drug candidate's in vivo behavior. By embracing the principles and protocols outlined in this guide, researchers can leverage the power of thermodynamics to make more informed decisions, ultimately accelerating the path to novel and effective therapeutics.

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